molecular formula C6H6F2N2 B1301191 1,2-Diamino-4,5-difluorobenzene CAS No. 76179-40-3

1,2-Diamino-4,5-difluorobenzene

Cat. No. B1301191
Key on ui cas rn: 76179-40-3
M. Wt: 144.12 g/mol
InChI Key: PPWRHKISAQTCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622952

Procedure details

3-Chloro-4,5-difluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Bellamy et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25:839 (1984)) A mixture of 2-chloro-3,4-difluoro-6-nitroaniline (160 mg, 0.767 mmol) and SnCl2 2H2O (0.863 g, 3.84 mmol) was dissolved in 5 mL ethyl acetate and 2 mL absolute ethanol under N2 and heated at 75° C. for 5 h. The reaction was allowed to cool to room temperature and poured into 50 mL H2O. Sufficient sat'd NaHCO3 solution was added (foaming!) to bring the pH to 7. The resulting mixture was extracted with 3×20 mL ethyl acetate and the combined organic extracts washed with 20 mL sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a brown solid, 124 mg (91%). 1H NMR (CDCl3) δ3.52 (br s, 4H, 2(NH2)); 6.49 (dd, 1H, JHF =7.5, 10.8 Hz, H-6). There was 13% 4,5-difluoro-1,2-diaminobenzene present by NMR.
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([N+:11]([O-])=O)[C:3]=1[NH2:4].Cl[Sn]Cl.C([O-])(O)=O.[Na+].FC1C(F)=CC(N)=C(N)C=1>C(OCC)(=O)C.O.C(O)C>[Cl:1][C:2]1[C:3]([NH2:4])=[C:5]([NH2:11])[CH:6]=[C:7]([F:10])[C:8]=1[F:9] |f:2.3|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1F)N)N
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (foaming!)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 3×20 mL ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts washed with 20 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4), vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent rotary evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown solid, 124 mg (91%)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1F)F)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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